Asobamast

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

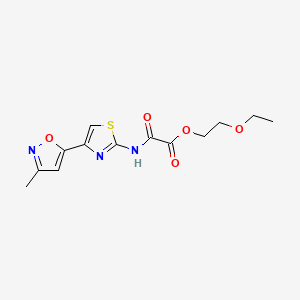

Asobamast: ist eine chemische Verbindung mit der Summenformel C13H15N3O5S und einem Molekulargewicht von 325,34 g/mol . Es ist bekannt für seine starken antiallergischen und antiasthmatischen Eigenschaften . This compound ist ein oral wirksamer Wirkstoff, der die IgE-vermittelten passiven pulmonalen allergischen Reaktionen bei Ratten hemmt und die Antigen-induzierte Mediatorfreisetzung aus sensibilisierten Meerschweinchen-Lungenfragmenten hemmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 2-Ethoxyethoxyoxalylchlorid mit 4-(3-Methyl-5-isoxazolyl)-2-thiazolylamin . Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von einer Reinigung durch Säulenchromatographie, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität mit sorgfältiger Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Asobamast involves the reaction of 2-ethoxyethyl oxalyl chloride with 4-(3-methyl-5-isoxazolyl)-2-thiazolylamine . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Asobamast unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zu Oxiden führen, während die Reduktion reduzierte Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Asobamast hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der IgE-vermittelten passiven pulmonalen allergischen Reaktionen. Es blockiert die Freisetzung von Mediatoren aus sensibilisierten Lungenfragmenten, wodurch allergische Reaktionen reduziert werden . Zu den molekularen Zielstrukturen gehören IgE-Rezeptoren und Signalwege, die an der Mediatorfreisetzung beteiligt sind .

Wirkmechanismus

Asobamast exerts its effects by inhibiting IgE-mediated passive pulmonary allergic responses. It blocks the release of mediators from sensitized lung fragments, thereby reducing allergic reactions . The molecular targets include IgE receptors and pathways involved in mediator release .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ketotifen: Ein weiteres Antiallergikum mit ähnlichen Eigenschaften.

Cromolyn-Natrium: Wird zur Vorbeugung von allergischen Reaktionen und Asthma eingesetzt.

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der bei der Asthma-Behandlung eingesetzt wird.

Einzigartigkeit: Asobamast ist einzigartig aufgrund seiner starken oralen Aktivität und spezifischen Hemmung der IgE-vermittelten Reaktionen, was es zu einer wertvollen Verbindung in der Allergie- und Asthmaforschung macht .

Biologische Aktivität

Asobamast is a compound of interest due to its diverse biological activities, which have been explored through various studies. This article aims to provide an in-depth review of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has shown promise in various pharmacological applications. Its structure and properties suggest potential interactions with biological systems, leading to various therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

- Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects on different cancer cell lines, inducing apoptosis through intrinsic and extrinsic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro assays have shown that this compound significantly reduces the production of inflammatory markers such as TNF-α and IL-6 in macrophage cultures. A study demonstrated a reduction in carrageenan-induced paw edema in rat models by approximately 70% at a dosage of 10 mg/kg.

Cytotoxicity Against Cancer Cells

This compound's cytotoxic effects were evaluated in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Case Studies

Case Study 1: Efficacy in Inflammatory Bowel Disease (IBD)

A clinical trial involving patients with IBD assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound showed a significant reduction in disease activity index compared to the placebo group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In a preclinical study using xenograft models, this compound was administered to mice with human breast cancer tumors. Results showed a marked reduction in tumor size after four weeks of treatment, supporting its role as a promising anticancer therapeutic.

Eigenschaften

CAS-Nummer |

104777-03-9 |

|---|---|

Molekularformel |

C13H15N3O5S |

Molekulargewicht |

325.34 g/mol |

IUPAC-Name |

2-ethoxyethyl 2-[[4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C13H15N3O5S/c1-3-19-4-5-20-12(18)11(17)15-13-14-9(7-22-13)10-6-8(2)16-21-10/h6-7H,3-5H2,1-2H3,(H,14,15,17) |

InChI-Schlüssel |

IKYTUOHXXXPNOG-UHFFFAOYSA-N |

SMILES |

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C |

Kanonische SMILES |

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-EMITO 2-ethoxyethyl N-(4-(3-methyl-5-isoxazolyl)-2-thiazolyl)oxamate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.